Methyl 2-(2-fluorophenyl)-2-oxoacetate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS 132115-73-2) is an aryl α-ketoester featuring an ortho-fluorinated phenyl ring. With a molecular formula of C9H7FO3 and a molecular weight of 182.15 g/mol, it serves as a key synthetic intermediate rather than a final bioactive molecule.

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
CAS No. 132115-73-2
Cat. No. B3039773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-fluorophenyl)-2-oxoacetate
CAS132115-73-2
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H7FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
InChIKeyKEUFBSCSAUHNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS 132115-73-2): A Critical Fluorinated α-Ketoester Building Block for Kinase Inhibitor Synthesis


Methyl 2-(2-fluorophenyl)-2-oxoacetate (CAS 132115-73-2) is an aryl α-ketoester featuring an ortho-fluorinated phenyl ring. With a molecular formula of C9H7FO3 and a molecular weight of 182.15 g/mol, it serves as a key synthetic intermediate rather than a final bioactive molecule . Its primary utility lies in the construction of complex heterocyclic scaffolds, most notably in the synthesis of kinase inhibitors [1]. The compound's ortho-fluorine atom imparts unique steric and electronic properties that distinguish it from its para- and meta-substituted isomers, as well as non-fluorinated analogs, making it a specific building block for medicinal chemistry programs .

Why Methyl 2-(2-fluorophenyl)-2-oxoacetate Cannot Be Replaced by Other Fluorophenyl Glyoxylates


Generic substitution is not advisable due to the critical impact of fluorine's position on both the intermediate's reactivity and the final drug candidate's properties. The ortho-fluorine in Methyl 2-(2-fluorophenyl)-2-oxoacetate creates a unique steric environment around the reactive α-ketoester group, which can influence regioselectivity in subsequent cyclization reactions. Furthermore, in medicinal chemistry, ortho-fluorination is often employed to modulate a molecule's conformation and metabolic stability in ways that para- or meta-substitution cannot [1]. Replacing this compound with a positional isomer like Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 156276-23-2) will lead to a different molecular geometry and electronic distribution, which can significantly alter the biological activity and pharmacokinetic profile of the final product [2]. The specific 2-fluorophenyl motif is a recurring feature in potent kinase inhibitors, underscoring the need for this precise building block [3].

Quantitative Differentiation of Methyl 2-(2-fluorophenyl)-2-oxoacetate (132115-73-2) from Analogs: A Procurement Evidence Guide


Physicochemical Differentiation: Impact of Ortho-Fluorination on Lipophilicity

The ortho-fluorine substituent on the phenyl ring of Methyl 2-(2-fluorophenyl)-2-oxoacetate contributes to a calculated LogP (XLogP) of 1.7 . This value represents the compound's lipophilicity, a critical parameter influencing membrane permeability and metabolic stability in drug candidates. In contrast, the presence of a fluorine atom at the para position can lead to different electronic effects, which can alter the overall LogP and, consequently, the pharmacokinetic behavior of the derived molecules [1]. While exact XLogP values for all isomers may vary, this quantifiable difference underscores why the ortho-isomer is a distinct and non-interchangeable building block.

Medicinal Chemistry Physicochemical Properties Drug Design

Proven Utility as a Key Intermediate in Patented Kinase Inhibitor Synthesis

Methyl 2-(2-fluorophenyl)-2-oxoacetate is explicitly utilized as a building block in the synthesis of novel kinase inhibitors, as detailed in patent US20240092764A1 [1]. This patent describes multiple final compounds containing the core 2-fluorophenyl motif derived from this intermediate. The patent's claims and examples demonstrate a direct, industrial-scale application for this specific compound. In contrast, a search for the para-isomer (Methyl 2-(4-fluorophenyl)-2-oxoacetate) in this patent family reveals its absence as a starting material for the same class of potent kinase inhibitors, highlighting the critical role of ortho-substitution for this particular therapeutic target [2].

Kinase Inhibition Oncology Synthetic Methodology

Topological Polar Surface Area (TPSA): A Quantifiable Differentiator for Bioavailability Prediction

The topological polar surface area (TPSA) of Methyl 2-(2-fluorophenyl)-2-oxoacetate is calculated to be 43.4 Ų . TPSA is a key descriptor used to predict a compound's oral bioavailability and its ability to cross biological membranes, including the blood-brain barrier. This value places it within a favorable range for oral drug candidates (typically <140 Ų). The ortho-fluorine's contribution to this specific TPSA value is a quantifiable and objective difference compared to non-fluorinated or differently substituted analogs, providing a data-driven basis for its selection in early-stage drug discovery.

ADME Prediction Drug-likeness Computational Chemistry

Validated Research and Procurement Applications for Methyl 2-(2-fluorophenyl)-2-oxoacetate (132115-73-2)


Synthesis of Next-Generation Kinase Inhibitors for Oncology

Procurement of Methyl 2-(2-fluorophenyl)-2-oxoacetate is essential for research groups and CROs focused on synthesizing novel kinase inhibitors, particularly those targeting pathways relevant to cancer. The compound is a validated starting material for constructing the 2-fluorophenyl-containing heterocyclic cores found in a recent, significant patent family (e.g., US20240092764A1) [1]. Use of any other isomer would result in a different final compound with unknown, and likely inferior, potency and selectivity profiles.

Medicinal Chemistry Campaigns Requiring Precise Lipophilicity Modulation

This compound is ideally suited for lead optimization programs where fine-tuning lipophilicity is critical. With a calculated XLogP of 1.7 and a TPSA of 43.4 Ų, it provides a defined and predictable starting point for modulating the ADME properties of a drug candidate . Procuring the ortho-isomer allows medicinal chemists to leverage the specific steric and electronic effects of ortho-fluorination, which are known to differ significantly from other substitution patterns, to improve metabolic stability or target binding [2].

Development of Fluorinated Analogs for Structure-Activity Relationship (SAR) Studies

For SAR studies exploring the impact of fluorination on biological activity, this compound serves as a critical comparator to its non-fluorinated and para-fluorinated analogs. Its well-defined physicochemical properties (XLogP 1.7, TPSA 43.4 Ų) and documented use as a specific building block provide a solid baseline for evaluating the contributions of the ortho-fluorine atom to target engagement, selectivity, and in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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